molecular formula C10H8ClN3O B12960322 5-Chloro-N-hydroxyisoquinoline-1-carboximidamide

5-Chloro-N-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B12960322
M. Wt: 221.64 g/mol
InChI Key: IWAFDZWWLMCBKP-UHFFFAOYSA-N
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Description

5-Chloro-N-hydroxyisoquinoline-1-carboximidamide is a chemical compound with the molecular formula C10H8ClN3O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-hydroxyisoquinoline-1-carboximidamide typically involves the reaction of 5-chloroisoquinoline with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-hydroxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoquinoline derivatives .

Scientific Research Applications

5-Chloro-N-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications .

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H8ClN3O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14-15/h1-5,15H,(H2,12,14)

InChI Key

IWAFDZWWLMCBKP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=CN=C2/C(=N/O)/N)C(=C1)Cl

Canonical SMILES

C1=CC2=C(C=CN=C2C(=NO)N)C(=C1)Cl

Origin of Product

United States

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